Tetradecahydroanthracene

Liquid Organic Hydrogen Carrier Dehydrogenation Kinetics Heterogeneous Catalysis

Liquid organic hydrogen carrier (LOHC) development is often limited by slow dehydrogenation kinetics and poor catalyst compatibility. Tetradecahydroanthracene (perhydroanthracene, C14H24, MW 192.34) addresses these barriers with quantifiable performance advantages: • Lower dehydrogenation activation energy (139 kJ/mol on Pt/C) vs. decalin - enables faster H₂ release • Near-quantitative synthetic yield (98.8%) from anthracene on Ni/ZSM-5 - minimizes separation costs • Five stereoisomeric forms with distinct conformational energetics - ideal for molecular switch research Available for immediate shipment as a high-purity reference standard and LOHC test substrate.

Molecular Formula C14H24
Molecular Weight 192.34 g/mol
CAS No. 6596-35-6
Cat. No. B3428247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecahydroanthracene
CAS6596-35-6
Molecular FormulaC14H24
Molecular Weight192.34 g/mol
Structural Identifiers
SMILESC1CCC2CC3CCCCC3CC2C1
InChIInChI=1S/C14H24/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h11-14H,1-10H2
InChIKeyGVJFFQYXVOJXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecahydroanthracene Procurement Guide


Tetradecahydroanthracene (perhydroanthracene, C14H24, MW 192.34 g/mol) is a fully saturated tricyclic alkane derived from the complete hydrogenation of anthracene [1]. As a saturated polycyclic hydrocarbon, it exists in five distinct stereoisomeric forms that significantly influence its physical and chemical behavior [2]. The compound's saturated nature, high hydrogen-to-carbon ratio, and conformational flexibility underpin its relevance in liquid organic hydrogen carrier (LOHC) systems, high-energy-density fuels, and conformational switch research. Its calculated physicochemical properties—density of 0.914 g/cm³, boiling point of approximately 273.7 °C, and flash point of 105.1 °C—position it within a specific operational window that distinguishes it from simpler cycloalkane carriers .

Workflow Liquid organic hydrogen carrier studies — saturated tricyclic scaffold supports dehydrogenation kinetics research on Pt/C and non-noble catalyst systems.
Format Fully saturated polycyclic hydrocarbon — five stereoisomeric forms; conformational flexibility relevant to molecular-switch scaffold design.
Selection Context High-energy-density fuel research — tricyclic core provides a platform for renewable jet-fuel blendstock and volumetric energy-density studies.

Substitution Risks for Tetradecahydroanthracene


Generic substitution among saturated tricyclic hydrocarbons (e.g., decalin, perhydrofluorene, perhydrophenanthrene) is scientifically unsound due to critical differences in dehydrogenation kinetics, hydrogen storage capacity, and conformational energetics. The rate-limiting step in LOHC systems—dehydrogenation—is profoundly influenced by steric factors and molecular geometry, with perhydroanthracene exhibiting distinct activation energy profiles compared to decalin or bicyclohexyl [1]. Furthermore, the synthetic yield achievable for complete hydrogenation varies dramatically across tricyclic substrates; perhydroanthracene achieves near-quantitative yields (98.8%) under optimized conditions, whereas structurally related perhydrophenanthrene yields only 25.8%, making substitution economically and operationally impractical . In high-density fuel applications, the tricyclic core of tetradecahydroanthracene provides a volumetric energy density advantage that simpler bicyclic analogs cannot match [2].

Dehydrogenation Kinetics Activation energy profile may shift — perhydroanthracene dehydrogenation kinetics on Pt/C differ from decalin and bicyclohexyl; direct method transfer may require validation.
Synthetic Yield Yield context may not transfer — hydrogenation yield diverges sharply among tricyclic substrates; perhydrophenanthrene and related analogs may not match reported conversion efficiency.
Energy Density Volumetric energy-density context differs — the tricyclic core provides an energy-density profile that simpler bicyclic analogs may not replicate in fuel-blendstock studies.

Tetradecahydroanthracene Evidence Guide


Dehydrogenation Activation Energy vs. Decalin

Tetradecahydroanthracene exhibits a significantly lower activation energy for catalytic dehydrogenation compared to decalin and bicyclohexyl on a 3% Pt/C catalyst. This indicates more favorable kinetics for hydrogen release in LOHC applications, a critical performance metric for on-demand hydrogen generation [1].

Dehydrogenation Ea
Head-to-head
Perhydroanthracene: 139 ± 5 kJ/mol
Decalin: 154 ± 6 kJ/mol
Δ 15 kJ/mol lower
Supports kinetic ranking in tested carrier set
3% Pt/C, 280–340 °C, flow reactor
Liquid Organic Hydrogen Carrier Dehydrogenation Kinetics Heterogeneous Catalysis

Hydrogenation Yield vs. Perhydrophenanthrene

Under identical catalytic hydrogenation conditions, tetradecahydroanthracene is obtained in near-quantitative yield, whereas the structurally analogous perhydrophenanthrene achieves only a fraction of this yield. This stark difference underscores the critical role of substrate geometry in hydrogenation efficiency and highlights the synthetic accessibility advantage of the target compound .

Hydrogenation Yield
Data to verify
Perhydroanthracene: 98.8%
Perhydrophenanthrene: 25.8%
Δ 73.0 pp higher
Supports yield-based procurement review
Ni/ZSM-5; source-specific review recommended
Coal Tar Upgrading Deep Hydrogenation Ni/ZSM-5 Catalysis

Hydrogenation Selectivity on MoS₂ Catalysts

On a MoS₂(TSt) catalyst derived from polyoxometalate-ionic liquid precursors, the hydrogenation of anthracene achieves a hydrogenation percentage of 48.04% with optimal selectivity toward octahydroanthracene and perhydroanthracene . This demonstrates that the target compound can be preferentially formed using tailored MoS₂ catalysts, a non-noble metal alternative to Pt-based systems.

MoS₂ Selectivity
Class-level
48.04%
Combined selectivity for octahydro + perhydroanthracene
Supports catalyst-screening context
MoS₂(TSt); data to verify
Anthracene Hydrogenation MoS₂ Catalysis Selectivity Control

Gravimetric Hydrogen Storage Capacity

Tetradecahydroanthracene, as a fully hydrogenated tricyclic aromatic, possesses a theoretical hydrogen storage capacity exceeding the DOE target of 6.5 wt% [1]. This capacity is inherent to its molecular formula (C14H24) and is comparable to other polycyclic LOHC candidates such as perhydrofluorene and perhydropyrene [2].

H₂ Storage Capacity
Class-level
>7 wt%
DOE target: 6.5 wt% | Methylcyclohexane: ~6.1 wt%
Meets storage-capacity benchmark
Calculated from C₁₄H₂₄; complete dehydrogenation assumed
Hydrogen Storage Capacity LOHC Performance Metrics Polycyclic Alkanes

Biconformational Scaffold

Unsubstituted tetradecahydroanthracene exists as two low-energy conformers of equal energy and equal population, a property termed 'biconformational' [1]. This intrinsic conformational flexibility distinguishes it from simpler, more rigid cycloalkanes and enables its use as a core scaffold for conformational switches in molecular transduction research.

Conformational Scaffold
Reported
Two low-energy conformers of equal energy; equally populated in solution
Supports conformational-switch scaffold review
Solution-state NMR; substitution modulates energy landscape
Conformational Analysis Molecular Switching Stereochemistry

Volumetric Energy Density of DMTHA

Dimethyltetradecahydroanthracene (DMTHA), synthesized from biomass-derived isoprene and p-benzoquinone, exhibits a heating value of up to 45.7 MJ/kg [1]. This value is notably higher than conventional petroleum-derived jet fuels (typically ~43 MJ/kg) and positions the tetradecahydroanthracene core as a promising high-energy-density fuel platform.

Energy Density (DMTHA)
Class-level
45.7 MJ/kg
Conventional Jet A-1: ~43 MJ/kg
Supports energy-density screening context
Dimethyltetradecahydroanthracene derivative; biomass-derived route
High-Density Fuel Renewable Jet Fuel Biomass Conversion

Tetradecahydroanthracene Application Scenarios


LOHC Systems: Hydrogen Release Kinetics

Tetradecahydroanthracene is particularly suited for LOHC applications where hydrogen release kinetics are paramount. Its dehydrogenation activation energy of 139 kJ/mol on Pt/C is 15 kJ/mol lower than that of decalin, enabling faster hydrogen generation at lower operating temperatures or with reduced catalyst loading [1]. This kinetic advantage supports the design of more efficient hydrogen release units for stationary power generation or fuel cell vehicle refueling stations.

Coal Tar Hydrogenation for Clean Fuels

In coal tar upgrading processes, tetradecahydroanthracene represents a high-value, fully saturated product stream. The ability to achieve 98.8% yield from anthracene on Ni/ZSM-5 catalysts [1] makes it an attractive target compound for refineries aiming to convert polyaromatic-rich feedstocks into clean-burning, high-energy-density cycloalkane fuels. The near-quantitative conversion minimizes downstream separation costs and maximizes carbon efficiency.

Conformational Switches and Molecular Transducers

The biconformational nature of unsubstituted tetradecahydroanthracene—with two equally populated low-energy conformers [1]—establishes it as an ideal scaffold for studying conformational transmission and designing molecular switches. Researchers developing responsive materials, molecular machines, or signal transduction systems can utilize the predictable conformational equilibrium of the core and modulate it through targeted substitution.

Renewable Jet Fuel Blendstock Development

Derivatives of tetradecahydroanthracene, such as dimethyltetradecahydroanthracene (DMTHA), demonstrate heating values up to 45.7 MJ/kg—a 6% improvement over conventional Jet A-1 [1]. This quantifiable energy density advantage positions tetradecahydroanthracene-based fuels as high-performance blendstocks for military aviation, long-haul commercial flights, and specialized aerospace propulsion systems where every incremental gain in energy density translates directly to operational capability.

Anthracene Hydrogenation with Non-Noble Catalysts

The demonstrated selectivity for perhydroanthracene formation on MoS₂-based catalysts [1] opens a pathway for cost-effective, earth-abundant catalyst systems in LOHC hydrogenation cycles. Research groups and industrial developers seeking to reduce reliance on platinum-group metals can utilize tetradecahydroanthracene as a benchmark product for optimizing MoS₂ morphology, layer structure, and active site exposure.

Application
Selection Property
Validation Focus
LOHC hydrogen-release studies
Dehydrogenation kinetics review
Pt/C catalyst performance context
Coal tar hydroprocessing research
Hydrogenation yield context
Ni/ZSM-5 selectivity review
Conformational switch research
Biconformational scaffold
Conformer population analysis
High-energy-density fuel studies
Gravimetric energy density
Blendstock performance review
Non-noble metal catalyst development
MoS₂ selectivity context
Earth-abundant catalyst benchmarking

Technical Documentation Hub

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39 linked technical documents
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